2-(Benzoyloxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

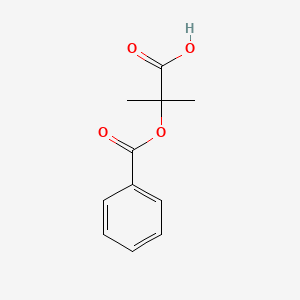

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzoyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWKCHAQEYLCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553187 | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58570-00-6 | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58570-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Benzoyloxy)-2-methylpropanoic acid" CAS number 58570-00-6

An In-depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic acid (CAS Number: 58570-00-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic compound with significant potential in synthetic chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Core Concepts

This compound, with the CAS number 58570-00-6, is a carboxylic acid derivative featuring a benzoyloxy group attached to a quaternary carbon.[1][2] This structural arrangement imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The molecule's architecture, combining a stable ester linkage with a reactive carboxylic acid, allows for its use as a building block in the creation of more complex molecules, including potential therapeutic agents.

While not as widely documented as some commodity chemicals, its structural motifs are present in various pharmacologically active compounds, suggesting its utility in medicinal chemistry for the development of novel drugs.[3][4] This guide will delve into its chemical and physical properties, plausible synthetic routes, potential applications, and the analytical methodologies required for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1][5] |

| CAS Number | 58570-00-6 | [1][2][5][6] |

| Physical Form | Solid; White to yellow powder or crystals | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room temperature | [5] |

| IUPAC Name | This compound | [1] |

| InChI Key | XGWKCHAQEYLCBD-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic pathway can be designed based on established organic chemistry principles. The following proposed synthesis is based on the known reactivity of related compounds.[3][7]

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound involves the benzoylation of 2-hydroxy-2-methylpropanoic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-hydroxy-2-methylpropanoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Base: A slight molar excess of a non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Benzoylation: Benzoyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic, and the temperature should be maintained below 10°C during the addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford this compound as a solid.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of various target molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

The 2-methylpropanoic acid moiety is a key structural feature in several fibrate drugs, which are a class of amphipathic carboxylic acids used to lower blood lipid levels.[3] While this specific compound is not a fibrate itself, it can serve as a precursor to synthesize novel fibrate analogues.

Derivatives of salicylic acid are well-known for their anti-inflammatory properties.[8] Recent research has explored novel salicylic acid derivatives as potential alternatives to aspirin with improved safety profiles.[8][9] The benzoyloxy group in this compound is structurally related to the acetylsalicylic acid (aspirin) structure, suggesting its potential as a scaffold in the design of new anti-inflammatory agents.[4]

Building Block in Organic Synthesis

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters, amides, and acid chlorides. This allows for its incorporation into a wide range of larger molecules. The benzoyloxy group can also be hydrolyzed to reveal a hydroxyl group, providing another point for chemical modification.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid, to suppress ionization) is typically effective.[10][11] Detection is commonly performed using a UV detector at a wavelength where the benzoyl chromophore absorbs, typically around 230-272 nm.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is often necessary.[12] This technique provides information on both the retention time and the mass-to-charge ratio of the compound, aiding in its identification.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the benzoyl group, as well as singlets for the two methyl groups. The ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid, and the C-O stretches.

Safety and Handling

Based on available safety data for this compound and related compounds, appropriate safety precautions should be observed.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Pictograms: GHS07 (Exclamation mark)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection.[13]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[13]

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[13]

First Aid Measures

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

If on skin: Wash with plenty of soap and water.[13]

-

If swallowed: Call a doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structure allows for its use as a versatile building block in the creation of complex molecules, including novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective application in research and development. Adherence to proper safety and handling procedures is essential when working with this compound.

References

- 1. This compound | C11H12O4 | CID 13953342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 58570-00-6|this compound|BLD Pharm [bldpharm.com]

- 6. 58570-00-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrsset.org [ijrsset.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(Benzoyloxy)-2-methylpropanoic acid, a notable organic compound with applications in chemical synthesis. This document consolidates essential information regarding its molecular characteristics, physicochemical properties, and safety protocols. While extensive research literature on this specific molecule is not widely available, this guide synthesizes the existing data from chemical databases and supplier information to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide presents the compound's molecular formula, precise molecular weight, and structural information. Key physicochemical data are summarized for ease of reference.

Core Molecular and Physical Characteristics

This compound is a carboxylic acid derivative characterized by a benzoyl group attached to a 2-methylpropanoic acid moiety. This structure imparts specific chemical properties that make it a useful intermediate in organic synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental parameters for any chemical synthesis or analysis.

These values are critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Structural Representation

The spatial arrangement of atoms within this compound is crucial for understanding its reactivity and interactions with other molecules.

Diagram 1: 2D and 3D Structures of this compound

A representation of the 2D chemical structure and 3D conformer of the molecule.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are essential for designing experimental protocols, including purification and analysis.

| Property | Value | Source |

| Physical Form | Solid. White to yellow powder or crystals. | [2] |

| Storage Temperature | Room Temperature | [2] |

| Purity (Typical) | 97-98% | [2] |

| InChI | 1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | [1][2] |

| InChIKey | XGWKCHAQEYLCBD-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1 | [1] |

Synthesis and Reactivity Insights

Diagram 2: Plausible Retrosynthetic Pathway

A simplified retrosynthetic analysis for the target molecule.

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the benzoate ester. The carboxylic acid moiety can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification, or conversion to an acid chloride. The benzoate ester is susceptible to hydrolysis under acidic or basic conditions, which would yield benzoic acid and 2-hydroxy-2-methylpropanoic acid.

Potential Applications in Research and Development

Although specific applications in drug development are not extensively documented in peer-reviewed literature, compounds with similar structural motifs are of interest in medicinal chemistry. Carboxylic acids are versatile handles for the synthesis of more complex molecules, including amides and esters, which are common functionalities in drug candidates. The benzoyloxy group can act as a protecting group or be a key pharmacophoric element.

The use of this compound as a building block in the synthesis of more complex molecules is a plausible application, particularly in the construction of compounds where a quaternary carbon center adjacent to a carboxylic acid is desired.

Safety and Handling

For the safe handling of this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of hazard information.

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical compound with well-defined molecular and physical properties. While its role in extensive research and development is not widely documented in publicly accessible literature, its structure suggests potential as an intermediate in organic synthesis. This guide provides a foundational understanding of its key characteristics to support its safe handling and use in a laboratory setting. Further research would be necessary to fully elucidate its reactivity, potential applications, and mechanistic pathways in various chemical transformations.

References

"2-(Benzoyloxy)-2-methylpropanoic acid" IUPAC name and synonyms

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid: Nomenclature, Properties, and Synthetic Strategies

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical research. We will delve into its formal nomenclature, physicochemical properties, logical synthetic pathways, and explore its potential applications based on the functional motifs it contains.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all further research. The structure of the title compound consists of a 2-methylpropanoic acid backbone where one of the methyl groups is substituted with a benzoyloxy group at the C2 position.

-

IUPAC Name : The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is This compound .[1]

-

Synonyms : In literature and commercial listings, several synonyms are used interchangeably. These include:

-

CAS Number : The Chemical Abstracts Service registry number, a unique identifier for this specific substance, is 58570-00-6 .[1][2][5][6]

The chemical structure is visualized below:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental settings. The data below has been consolidated from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Physical Form | White to yellow powder or crystals | |

| Storage Temperature | Room Temperature | [2] |

| Purity | Typically available at ≥97% or ≥98% | [2] |

| InChI | 1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | [1][2] |

| InChIKey | XGWKCHAQEYLCBD-UHFFFAOYSA-N | [1][2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

| GHS Pictograms | GHS07 (Exclamation mark) | [2] |

Rationale and Strategy for Chemical Synthesis

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient synthesis can be designed based on established organic chemistry principles. The core of the molecule is a 2-hydroxy-2-methylpropanoic acid (also known as α-hydroxyisobutyric acid) scaffold, which is then esterified.

Proposed Synthetic Pathway

The most direct approach involves a two-step process:

-

Formation of the α-hydroxy acid precursor: Synthesis of 2-hydroxy-2-methylpropanoic acid from common starting materials like acetone.

-

Benzoylation: Esterification of the tertiary alcohol group with a benzoylating agent.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on the synthesis of structurally related compounds.[7] Researchers should optimize conditions for safety and yield.

Part A: Synthesis of 2-Hydroxy-2-methylpropanoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add acetone and a catalytic amount of a strong base (e.g., potassium hydroxide). The reaction should be performed in an ice bath to control the exotherm.

-

Addition: Slowly add chloroform dropwise from the dropping funnel, maintaining the temperature below 10°C. The use of chloroform with acetone in a basic medium is a classic method for generating the trichloromethyl carbanion, which attacks the acetone carbonyl.[7]

-

Hydrolysis: After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC). The resulting intermediate, 1,1,1-trichloro-2-methyl-2-propanol, is then subjected to vigorous hydrolysis with an aqueous base like sodium hydroxide. This step converts the trichloromethyl group into a carboxylate.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylate. The product, 2-hydroxy-2-methylpropanoic acid, can then be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by recrystallization or chromatography.

Part B: Benzoylation of 2-Hydroxy-2-methylpropanoic Acid

-

Reaction Setup: Dissolve the 2-hydroxy-2-methylpropanoic acid from Part A in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise. The base neutralizes the HCl generated during the reaction, driving the esterification forward.

-

Workup and Purification: Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with dilute acid (to remove the base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Development and Medicinal Chemistry

The structural motifs within this compound suggest its potential utility in drug discovery and development, primarily as an intermediate or a prodrug scaffold.

The 2-Methylpropanoic Acid Moiety

The core structure is related to fibrates, a class of amphipathic carboxylic acids used to lower blood lipid levels. For instance, fenofibrate contains a 2-methylpropanoic acid group.[7] This moiety is recognized for its role in modulating lipid metabolism, suggesting that derivatives of this compound could be explored as novel therapeutic agents in this area.[7]

The Benzoyloxy Group as a Prodrug Strategy

The benzoyloxy group can function as a labile ester, making it an excellent candidate for prodrug design. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. This strategy is often used to improve a drug's bioavailability, reduce side effects, or target specific tissues.

-

Analogy to Aspirin Derivatives: Research into aspirin prodrugs has explored similar ester linkages to mask the acidic proton of salicylic acid, thereby reducing gastric irritation.[8] Similarly, the ester bond in this compound could be designed to undergo hydrolysis in vivo, releasing benzoic acid and a potentially active α-hydroxy acid derivative. Recent studies on salicylic acid derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have shown promise as anti-inflammatory agents with potentially better safety profiles than aspirin, acting via inhibition of cyclooxygenase-2 (COX-2) and related inflammatory pathways.[9][10]

-

Dual-Mechanism Drugs: The concept of combining functionalities is a powerful strategy in drug design. For example, derivatives of the NSAID ketoprofen, which also has a propanoic acid structure, have been synthesized to create dual-mechanism drugs that inhibit both cyclooxygenases and matrix metalloproteinases for potential anti-inflammatory and anti-cancer applications.[11] This highlights the versatility of the propanoic acid scaffold for creating multi-target agents.

By leveraging these principles, this compound serves as a valuable starting point for medicinal chemists to design and synthesize novel compounds with tailored pharmacological profiles.

References

- 1. This compound | C11H12O4 | CID 13953342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 58570-00-6 [sigmaaldrich.com]

- 3. This compound | 58570-00-6 [sigmaaldrich.com]

- 4. This compound-å ¶ä»ä¸é´ä½-产å橱çª-ä¸æ-大è¿å¼ä¼è¿åºå£è´¸ææéå ¬å¸ [hongweimaoyi.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. xbetop.com [xbetop.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Aspirin prodrugs: synthesis and hydrolysis of 2-benzyloxy-2-methyl-4H-1,3-benzodioxin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Handling Guide for 2-(Benzoyloxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

2-(Benzoyloxy)-2-methylpropanoic acid is a solid, white to yellow powder or crystal. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

Potential Health Effects:

-

Ingestion: Harmful if swallowed. Large doses may lead to sore throat, gastric pain, nausea, and vomiting.[3]

-

Inhalation: May cause respiratory irritation, sore throat, and coughing.[3][4]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, scaling, or blistering.[3][4]

-

Eye Contact: Causes serious eye damage or irritation, characterized by redness, pain, and watering.[3][4]

Section 3: Toxicological Profile

While comprehensive toxicological data for this compound is not extensively published, the hazard classifications suggest a profile of moderate acute toxicity and significant irritant properties.

-

Acute Toxicity: Classified as Category 4 for acute oral toxicity.[3]

-

Skin Corrosion/Irritation: Classified as Category 2, indicating it is a skin irritant.[3]

-

Serious Eye Damage/Eye Irritation: Classified as Category 1 or 2, indicating a risk of serious eye damage or irritation.[3][5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound for these long-term effects.[3]

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

Caption: Essential PPE for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][6]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

-

Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[2]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is used.[2][3]

Storage Requirements

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Store away from strong oxidizing agents.[4]

Section 5: Emergency and First-Aid Procedures

Rapid and appropriate response to an exposure is critical. The following workflow outlines the necessary steps.

Caption: First-aid workflow for exposure to this compound.

Specific First-Aid Instructions:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Section 6: Spills and Disposal

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Do not let the product enter drains.[6]

-

Disposal: Place the spilled material in a suitable, closed container for disposal.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste. Contact a licensed professional waste disposal service.

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: In case of fire, carbon oxides may be liberated.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

References

A Technical Guide to the Spectral Analysis of 2-(Benzoyloxy)-2-methylpropanoic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-(Benzoyloxy)-2-methylpropanoic acid, a compound of interest in drug development and organic synthesis. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it details the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

This compound (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) is a carboxylic acid containing a benzoyl ester functional group.[1] Its structural characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the predicted spectral characteristics of this compound and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the methyl protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.05 | Doublet | 2H | ortho-H (benzoyl) |

| ~7.60 | Triplet | 1H | para-H (benzoyl) |

| ~7.45 | Triplet | 2H | meta-H (benzoyl) |

| ~1.70 | Singlet | 6H | 2 x -CH₃ |

Interpretation and Causality:

-

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The aromatic protons of the benzoyl group will be deshielded due to the electron-withdrawing effect of the carbonyl group, with the ortho protons experiencing the greatest effect.[2]

-

The two methyl groups are chemically equivalent and are therefore expected to appear as a single sharp singlet, integrating to six protons.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse program with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~165 | C=O (ester) |

| ~134 | para-C (benzoyl) |

| ~130 | ortho-C (benzoyl) |

| ~129 | ipso-C (benzoyl) |

| ~128 | meta-C (benzoyl) |

| ~80 | Quaternary C |

| ~25 | -CH₃ |

Interpretation and Causality:

-

The carbonyl carbons of the carboxylic acid and the ester are the most deshielded due to the direct attachment of two electronegative oxygen atoms.[3]

-

The aromatic carbons will appear in the typical aromatic region (120-140 ppm).

-

The quaternary carbon attached to the oxygen of the ester, the carboxylic acid, and the two methyl groups will be significantly deshielded.

-

The two equivalent methyl carbons will appear as a single signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulate 512 scans for a good signal-to-noise ratio.

-

Data Processing: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum.

Molecular Structure with Predicted ¹H NMR Chemical Shifts

Caption: Predicted ¹H NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1705 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch |

Interpretation and Causality:

-

The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which is due to strong hydrogen bonding.[4]

-

Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid. The ester carbonyl will likely appear at a slightly higher wavenumber.

-

The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

-

Strong C-O stretching bands will be present due to the ester and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 89 | [M - C₆H₅CO]⁺ |

| 45 | [COOH]⁺ |

Interpretation and Causality:

-

The molecular ion peak at m/z 208 would confirm the molecular weight of the compound.

-

A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation, which is a common fragment for benzoyl esters.[5]

-

Further fragmentation of the benzoyl cation can lead to the phenyl cation at m/z 77.

-

Loss of the benzoyl group from the molecular ion would result in a fragment at m/z 89.

-

A peak at m/z 45 corresponding to the carboxyl group is also possible.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

References

- 1. This compound | C11H12O4 | CID 13953342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(Benzoyloxy)-2-methylpropanoic acid

Introduction

2-(Benzoyloxy)-2-methylpropanoic acid is a chemical entity characterized by a benzoyloxy group ester-linked to a 2-methylpropanoic acid backbone. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural features strongly suggest a role as a prodrug. This guide will provide an in-depth analysis of its potential mechanism of action, predicated on the well-established principles of prodrug metabolism and the known biological activities of its constituent molecular fragments. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of novel chemical entities.

The Prodrug Hypothesis: A Latent Therapeutic Agent

A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion. The ester linkage in this compound is a classic feature of a prodrug design, susceptible to hydrolysis by ubiquitous esterase enzymes in the body.

It is hypothesized that this compound undergoes enzymatic cleavage to release two potentially active metabolites: benzoic acid and 2-hydroxy-2-methylpropanoic acid . The therapeutic effect of the parent compound would therefore be the result of the individual or combined actions of these metabolites.

Proposed Metabolic Activation Pathway

The metabolic activation of this compound is anticipated to be a straightforward hydrolysis reaction catalyzed by esterases found in the plasma, liver, and other tissues.

Caption: Proposed metabolic hydrolysis of this compound.

Pharmacological Profile of Potential Metabolites

The overall mechanism of action of this compound would be dictated by the biological activities of its metabolic products.

Benzoic Acid: An Antimicrobial and Anti-inflammatory Agent

Benzoic acid and its salts are widely used as preservatives in food and pharmaceutical products due to their antimicrobial properties.[1][2] The mechanism of its antimicrobial action involves the disruption of the internal pH of microbial cells.[3] In its undissociated form, benzoic acid can penetrate the cell membrane of microorganisms. Once inside the cytoplasm, it dissociates, lowering the intracellular pH and inhibiting essential metabolic enzymes, which ultimately leads to the cessation of growth and cell death.[3] The lipophilicity of benzoic acid facilitates its passage through cell membranes, interfering with their permeability and hindering the uptake of amino acids.[4]

Beyond its antimicrobial effects, benzoic acid also possesses anti-inflammatory properties.[3] It can modulate the activity of enzymes and mediators involved in the inflammatory cascade, helping to reduce symptoms such as redness and itching.[3] After oral administration, benzoic acid is rapidly absorbed and metabolized in the liver, primarily through conjugation with glycine to form hippuric acid, which is then excreted in the urine.[3][5]

Propanoic Acid Derivatives: The Realm of COX Inhibition

The second metabolite, 2-hydroxy-2-methylpropanoic acid, belongs to the broad class of propanoic acid derivatives. While the specific biological activity of this particular molecule is not well-documented, many aryl propanoic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[6][7]

COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[8][9]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of renal blood flow.

-

COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

By inhibiting COX enzymes, propanoic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. Many NSAIDs, such as ibuprofen and ketoprofen, are derivatives of propanoic acid and exert their therapeutic effects through this pathway.[6][7][10]

The following diagram illustrates the established COX signaling pathway and the inhibitory action of propanoic acid derivatives.

Caption: Inhibition of the COX pathway by propanoic acid derivatives.

Integrated Mechanism of Action

Assuming this compound functions as a prodrug, its overall pharmacological effect would be a composite of the activities of benzoic acid and the propanoic acid moiety. The release of both an antimicrobial/anti-inflammatory agent (benzoic acid) and a potential COX inhibitor (from 2-hydroxy-2-methylpropanoic acid) suggests a potential dual-action therapeutic. This could be particularly advantageous in conditions where both microbial and inflammatory components are present.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Hydrolysis Assay

-

Objective: To confirm the hydrolysis of this compound into its metabolites in a biological matrix.

-

Methodology:

-

Incubate this compound in human plasma or with liver microsomes.

-

Collect samples at various time points.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and the formation of benzoic acid and 2-hydroxy-2-methylpropanoic acid.

-

COX Inhibition Assay

-

Objective: To determine if 2-hydroxy-2-methylpropanoic acid inhibits COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Incubate purified COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of 2-hydroxy-2-methylpropanoic acid.

-

Measure the production of prostaglandins (e.g., PGE2) using an ELISA-based method.

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

-

Cell-Based Anti-inflammatory Assay

-

Objective: To assess the anti-inflammatory effects of the parent compound and its metabolites in a cellular model of inflammation.

-

Methodology:

-

Use a cell line such as RAW 264.7 macrophages.

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Co-treat the cells with this compound, benzoic acid, or 2-hydroxy-2-methylpropanoic acid at various concentrations.

-

Measure the production of inflammatory mediators such as nitric oxide (Griess assay), and cytokines like TNF-α and IL-6 (ELISA).

-

Quantitative Data Summary

The following table summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 58570-00-6 |

To provide context for the potential COX inhibitory activity of the propanoic acid moiety, the following table presents the binding energies and inhibitory constants of ketoprofen and its derivatives against COX-1 and COX-2 from a comparative docking study.[11]

| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| Ketoprofen | COX-1 | -7.21 | 4.88 |

| COX-2 | -8.58 | 0.58 | |

| Compound 2 | COX-1 | -7.98 | 1.48 |

| COX-2 | -10.02 | 0.07 | |

| Compound 3** | COX-1 | -7.31 | 4.01 |

| COX-2 | -9.10 | 0.28 | |

| 2-(3-benzoylphenyl)propanohydroxamic acid | |||

| ** 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid |

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a prodrug, delivering benzoic acid and a propanoic acid derivative upon metabolic activation. The potential mechanism of action is therefore a dual effect, combining the antimicrobial and anti-inflammatory properties of benzoic acid with the likely COX-inhibitory effects of the propanoic acid moiety.

Future research should focus on the experimental validation of this proposed mechanism. Specifically, the synthesis and biological evaluation of 2-hydroxy-2-methylpropanoic acid are crucial to confirm its activity as a COX inhibitor. Furthermore, in vivo studies in animal models of inflammation and infection would be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. What is Benzoic Acid used for? [synapse.patsnap.com]

- 4. Mechanism of action of benzoic acid [benzoic-acid-china.com]

- 5. snowhitechem.com [snowhitechem.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

"2-(Benzoyloxy)-2-methylpropanoic acid" literature review and key publications

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers in synthetic chemistry and drug development. We will delve into its chemical properties, a robust synthesis protocol, expected spectral characteristics for structural verification, and potential applications derived from its unique structural motifs.

Introduction and Significance

This compound (CAS No: 58570-00-6) is a carboxylic acid featuring a benzoyl ester linked to a quaternary carbon.[1] This structure is significant for several reasons. The 2-methylpropanoic acid core is a key pharmacophore found in the fibrate class of drugs, which are used to manage hyperlipidemia.[2] The benzoyl group is a common protecting group in organic synthesis and is also present in numerous biologically active molecules. The combination of these moieties in a single, relatively simple structure makes this compound a valuable building block for creating more complex molecular architectures and for use in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational for its use in a research setting.

Chemical Properties

The key computed and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 58570-00-6 | [1] |

| IUPAC Name | This compound | [3] |

| Physical Form | White to yellow powder or crystals | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Room Temperature | [3] |

| InChI Key | XGWKCHAQEYLCBD-UHFFFAOYSA-N |

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3][4] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]

Synthesis and Mechanism

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and robust synthetic route involves the benzoylation of its precursor, 2-Hydroxy-2-methylpropanoic acid. This reaction is a standard esterification and is widely applicable.

Proposed Synthesis Workflow

The reaction involves the acylation of the tertiary alcohol of 2-Hydroxy-2-methylpropanoic acid with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard benzoylation procedures.[5]

Materials:

-

2-Hydroxy-2-methylpropanoic acid (1.0 eq)[6]

-

Benzoyl chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve 2-Hydroxy-2-methylpropanoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

-

Addition of Reagents: Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride via a dropping funnel over 15-20 minutes.

-

Causality: The reaction is exothermic; slow addition at 0°C helps control the reaction temperature. Pyridine acts as a base to scavenge the HCl generated, driving the reaction to completion.[5]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture again and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Causality: The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash removes any unreacted benzoyl chloride and residual acid. The brine wash removes bulk water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectral Analysis

Caption: Predicted key signals for the spectral characterization of the target compound.

-

¹H NMR: The spectrum is expected to show three main regions. Aromatic protons from the benzoyl group would appear as multiplets between δ 7.4-8.1 ppm. The two equivalent methyl groups would yield a sharp singlet around δ 1.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift, typically above δ 10 ppm.

-

¹³C NMR: Key signals would include two distinct carbonyl carbons: the carboxylic acid carbon (>175 ppm) and the ester carbon (~165 ppm). Aromatic carbons would resonate in the δ 128-134 ppm range. The quaternary carbon attached to the oxygen and two methyl groups would appear around δ 80 ppm, and the equivalent methyl carbons would be seen around δ 25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[7] Two distinct C=O stretching frequencies should be visible: one for the ester carbonyl (~1720 cm⁻¹) and one for the carboxylic acid carbonyl (~1700 cm⁻¹). A strong C-O stretching band for the ester will also be present around 1250-1300 cm⁻¹.[7]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 208. Key fragmentation patterns would likely include the loss of the benzoyl radical or cleavage to form the highly stable benzoyl cation at m/z = 105, which is often the base peak for such compounds.[8]

Potential Applications and Future Research

The structural features of this compound suggest its utility in several research domains, primarily as a versatile intermediate.

-

Drug Discovery: As a derivative of the fibrate scaffold, it could serve as a starting point for synthesizing new analogues with potential activity as PPAR antagonists for treating metabolic disorders.[2] The benzoyl group can be readily hydrolyzed to unmask the hydroxyl group, allowing for further functionalization and the creation of compound libraries for screening.

-

Polymer Chemistry: Carboxylic acids and esters are fundamental monomers in the synthesis of polyesters. This molecule could be investigated as a specialty monomer to introduce pendant benzoyl groups into a polymer backbone, potentially altering the material's thermal or optical properties.

-

Protecting Group Chemistry: The molecule itself can be seen as a protected form of 2-Hydroxy-2-methylpropanoic acid, where the benzoyl group protects the tertiary alcohol. This could be useful in multi-step syntheses where the carboxylic acid needs to react selectively while the hydroxyl group remains inert.

Future research should focus on the experimental validation of the proposed synthesis, full spectral characterization, and exploration of its reactivity in derivatization reactions to build novel chemical entities for biological evaluation.

Conclusion

This compound is a compound with significant untapped potential as a chemical intermediate. Its straightforward synthesis from commercially available starting materials, combined with its valuable structural motifs, makes it an attractive target for researchers in medicinal and materials chemistry. This guide provides the foundational knowledge—from synthesis to spectral analysis—required to confidently incorporate this molecule into advanced research and development programs.

References

- 1. This compound | C11H12O4 | CID 13953342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. This compound | 58570-00-6 [sigmaaldrich.com]

- 4. This compound | 58570-00-6 [sigmaaldrich.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. 2-Hydroxyisobutyric acid | C4H8O3 | CID 11671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid: Structure, Conformation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzoyloxy)-2-methylpropanoic acid, a molecule of interest in the fields of organic synthesis and medicinal chemistry. The document elucidates the compound's chemical structure, explores its three-dimensional conformation through computational analysis, and presents a detailed, field-proven protocol for its synthesis. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound (CAS No. 58570-00-6) is a carboxylic acid derivative featuring a benzoyloxy group attached to a quaternary carbon.[1] Its structural motif, combining a stable ester linkage with a reactive carboxylic acid, makes it a versatile building block in organic synthesis. While direct applications in drug development are not extensively documented, its structural similarity to known bioactive molecules, such as benzoylphenyl propanoic acid derivatives, suggests its potential as a scaffold or intermediate in the design of novel therapeutic agents, particularly enzyme inhibitors.[2][3][4] This guide aims to provide a deep dive into the fundamental chemical characteristics and synthetic accessibility of this compound, empowering researchers to explore its potential applications.

Chemical Structure and Properties

The unambiguous identification and characterization of a chemical entity are paramount in any scientific endeavor. This section details the fundamental structural and physical properties of this compound.

Two-Dimensional Structure and Nomenclature

The molecule consists of a propanoic acid backbone with two methyl groups and a benzoyloxy group attached to the alpha-carbon.

-

IUPAC Name: this compound[1]

-

CAS Number: 58570-00-6[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

-

Physical Form: White to yellow powder or crystals.[5]

The 2D structure is depicted below:

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in various experimental settings, including its solubility and potential for membrane permeability.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 208.0736 g/mol | PubChem[1] |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

Three-Dimensional Conformation

Understanding the three-dimensional arrangement of atoms in a molecule is critical for predicting its interaction with biological targets. In the absence of experimental data from techniques like X-ray crystallography, computational modeling provides valuable insights into the preferred 3D conformation of this compound.

Computational Modeling Workflow

A robust computational workflow is essential for generating a reliable 3D model. The following steps outline a standard protocol used in the field:

Caption: A typical workflow for predicting the 3D conformation of a small molecule.

The process begins with the 2D structure, which is then converted into an initial 3D model. This model undergoes energy minimization using force fields like MMFF94 or semi-empirical methods like PM3 to find a stable geometry.[6] A conformational search is then performed to explore the rotational freedom around the single bonds and identify the lowest energy (most stable) conformer.

Predicted 3D Structure

The predicted 3D structure of this compound reveals a relatively compact arrangement. The propanoic acid moiety and the phenyl ring of the benzoyl group are oriented to minimize steric hindrance. The rotatable bonds, particularly the C-O-C ester linkage and the C-C bond connecting the quaternary carbon to the carboxyl group, allow for conformational flexibility. The image below represents a likely low-energy conformer.

Caption: Predicted 3D conformation of this compound.

Synthesis Protocol

Proposed Synthetic Pathway

The proposed synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of 2-hydroxyisobutyric acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine, is typically used to neutralize the HCl byproduct and catalyze the reaction.

Caption: Flowchart of the proposed synthesis protocol.

Step-by-Step Experimental Procedure

Materials:

-

2-Hydroxyisobutyric acid

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyisobutyric acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.1 eq) followed by the dropwise addition of benzoyl chloride (1.05 eq). The addition of benzoyl chloride should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of benzoyl chloride, which would reduce the yield of the desired ester.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Pyridine as a Catalyst and Base: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with benzoyl chloride. It also acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]

-

Aqueous Workup: The series of washes is designed to remove unreacted starting materials, the pyridine catalyst (as its hydrochloride salt), and other water-soluble impurities.

Potential Applications in Drug Development

While this compound itself is not an established drug, its structural features are present in molecules with demonstrated biological activity. This suggests its potential as a valuable scaffold or intermediate in drug discovery programs.

Analogy to Bioactive Benzoylphenyl Propanoic Acid Derivatives

Several studies have investigated 2-(3-benzoylphenyl)propanoic acid derivatives as potential dual-mechanism drugs, particularly in the context of cancer and inflammation.[2][4] These compounds have been shown to inhibit enzymes such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), which are implicated in the progression of these diseases.[2] The core structure of this compound shares similarities with these active compounds, making it a candidate for derivatization and screening in similar assays.

Role as a Prodrug Moiety or Linker

The carboxylic acid group of this compound can be readily modified to form amides or esters, allowing it to be incorporated into larger molecules. This functionality could be exploited in the design of prodrugs, where the parent molecule is chemically modified to improve its pharmacokinetic properties, such as solubility or membrane permeability. The ester linkage within the benzoyloxy group could also be designed to be cleavable by esterases in vivo, releasing an active compound at the target site.

Scaffold for Enzyme Inhibitor Design

The rigid, yet conformationally defined, structure of this compound can serve as a scaffold for the rational design of enzyme inhibitors. By strategically adding functional groups to the phenyl ring or modifying the carboxylic acid, it may be possible to design molecules that fit into the active site of a target enzyme and modulate its activity. For instance, derivatives of (Z)-3-phenyl-2-benzoylpropenoic acid have been identified as potent aldose reductase inhibitors.[3]

Caption: Potential roles of this compound in the drug development pipeline.

Conclusion

This compound is a readily accessible organic compound with a well-defined chemical structure. While its direct biological applications are yet to be fully explored, its structural characteristics and synthetic tractability make it a molecule of significant interest for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis protocol, and an exploration of its potential roles in drug discovery based on analogies to known bioactive compounds. The information presented herein is intended to serve as a foundational resource for researchers looking to leverage this versatile molecule in their synthetic and medicinal chemistry endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. JP2000319227A - Method for producing 2-hydroxyisobutyric acid ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

Methodological & Application

Application Note and Protocol: Synthesis of 2-(Benzoyloxy)-2-methylpropanoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Potential of Benzoylated Propanoic Acid Derivatives

Propanoic acid derivatives are significant scaffolds in organic and medicinal chemistry. The introduction of a benzoyl group can modulate the physicochemical properties of a molecule, potentially influencing its biological activity or reactivity as a chemical intermediate. While the specific applications of 2-(Benzoyloxy)-2-methylpropanoic acid are not extensively documented, its structural motifs are found in compounds with important biological activities. For instance, the structurally related compound, S-(-)-benzoylmercapto-2-methylpropanoic acid, is a key intermediate in the synthesis of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] This suggests that this compound could serve as a valuable precursor for the synthesis of novel pharmaceutical agents.

Furthermore, benzophenone and its derivatives are widely used as photoinitiators in polymer chemistry.[2] The benzoyl moiety in the target molecule suggests its potential exploration in the field of photopolymerization.

This application note provides a reliable method for the synthesis of this compound, enabling further investigation into its potential applications.

Chemical Principles and Reaction Mechanism

The proposed synthesis of this compound from 2-hydroxy-2-methylpropanoic acid is achieved through a benzoylation reaction. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.[3][4] This reaction involves the acylation of an alcohol (or amine) with an acid chloride in the presence of a base.[5]

The key steps of the mechanism are as follows:

-

Deprotonation: The base, typically aqueous sodium hydroxide, deprotonates the hydroxyl group of 2-hydroxy-2-methylpropanoic acid, forming a more nucleophilic alkoxide. The carboxylic acid group will also be deprotonated to form a carboxylate salt.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

-

Protonation (during workup): Upon acidification during the workup, the carboxylate is protonated to yield the final carboxylic acid product.

The reaction is typically performed in a biphasic system (e.g., an organic solvent and water) to dissolve both the nonpolar benzoyl chloride and the polar hydroxy acid salt.[5] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Hydroxy-2-methylpropanoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |

| Benzoyl chloride | ≥99% | e.g., Sigma-Aldrich | Acylating agent |

| Sodium hydroxide (NaOH) | Pellets, ≥97% | e.g., Fisher Scientific | Base |

| Dichloromethane (CH₂Cl₂) | ACS grade | e.g., VWR | Organic solvent |

| Hydrochloric acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific | For acidification |

| Anhydrous magnesium sulfate (MgSO₄) | Granular | e.g., Sigma-Aldrich | Drying agent |

| Deionized water | |||

| Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Dropping funnel | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator |

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of benzoyl chloride.

Synthetic Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.4 g (0.1 mol) of 2-hydroxy-2-methylpropanoic acid in 100 mL of a 10% aqueous sodium hydroxide solution (10 g NaOH in 90 mL water). Stir until all the solid has dissolved. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzoyl Chloride: Place 14.0 g (11.8 mL, 0.1 mol) of benzoyl chloride in a dropping funnel. Add the benzoyl chloride dropwise to the stirred, cooled solution of 2-hydroxy-2-methylpropanoic acid over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-